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Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

Cat. No.: B1280110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the chiral amino alcohol, 1-Amino-2-phenyl-propan-2-ol. Due to the limited availability of
public domain raw spectral data for this specific compound, this document focuses on the
theoretical and expected spectroscopic characteristics based on its molecular structure. It
serves as a practical reference for the analysis and characterization of this and structurally
related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-Amino-2-phenyl-propan-2-ol. These predictions
are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts for 1-Amino-2-phenyl-propan-2-ol
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
-NH:z 1.0-3.0 Singlet (broad) 2H
-OH 15-40 Singlet (broad) 1H
-CHs ~1.5 Singlet 3H
AB quartet or two
-CH2- 28-3.2 2H
doublets
Aromatic -CH 7.2-75 Multiplet 5H

Table 2: Predicted 3C NMR Chemical Shifts for 1-Amino-2-phenyl-propan-2-ol

Carbon Atom Predicted Chemical Shift (6, ppm)
-CHs 25-35

-CH2-NH:z 45 - 55

Quaternary C-OH 70 - 80

Aromatic C (ipso) 140 - 150

Aromatic CH (ortho, meta, para) 125-130

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Amino-2-phenyl-propan-2-ol
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Predicted
Functional Group Vibration Wavenumber Intensity
(cm™)
O-H (alcohol) Stretching 3200 - 3600 Strong, Broad
_ _ Medium, Two bands
N-H (amine) Stretching 3300 - 3500 ) )
for primary amine
C-H (aromatic) Stretching 3000 - 3100 Medium
C-H (aliphatic) Stretching 2850 - 3000 Medium
C=C (aromaitic) Stretching 1450 - 1600 Medium to Weak
C-0O (alcohol) Stretching 1050 - 1200 Strong
C-N (amine) Stretching 1000 - 1250 Medium
N-H (amine) Bending 1550 - 1650 Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-Amino-2-phenyl-propan-2-ol

Parameter Predicted Value Notes
Molecular Formula CoH13NO
Molecular Weight 151.21 g/mol

Expected in Electron lonization
[M]+e (Molecular lon) m/z 151

(ED

Expected in soft ionization
[M+H]* m/z 152

techniques (e.g., ESI, CI)

Major Fragment lons (EI)

m/z 134, 121, 105, 77, 72

See fragmentation pathway

diagram below

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for 1-
Amino-2-phenyl-propan-2-ol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-2-phenyl-propan-2-ol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20). The choice of solvent
will depend on the solubility of the compound and the desired resolution of exchangeable
proton signals (-OH and -NHz2).

e Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane
(TMS), to the solution for chemical shift calibration (& = 0.00 ppm).

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.

o Acquire *H and 3C NMR spectra on a spectrometer operating at a field strength of 300
MHz or higher for better resolution.

o For 'H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-
noise ratio.

o For 3C NMR, a proton-decoupled experiment (e.g., broadband decoupling) is typically
performed to simplify the spectrum.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H NMR
spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Grind a small amount of 1-Amino-2-phenyl-propan-2-ol with
dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet
using a hydraulic press.
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o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., carbon tetrachloride or chloroform).

o Data Acquisition:

o Obtain a background spectrum of the empty sample holder (for KBr pellet) or the clean
ATR crystal.

o Place the prepared sample in the IR spectrometer.
o Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 1-Amino-2-phenyl-propan-2-ol in a
volatile solvent such as methanol or acetonitrile. The concentration will depend on the
ionization technique used (typically in the low pg/mL to ng/mL range).

e |onization:

o Electron lonization (El): Introduce the sample into the mass spectrometer, where it is
vaporized and bombarded with a high-energy electron beam. This technique often leads to
extensive fragmentation.

o Electrospray lonization (ESI): Introduce the sample solution into the mass spectrometer
through a charged capillary, forming fine charged droplets. This is a soft ionization
technique that typically results in the observation of the protonated molecule [M+H]*.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential

fragmentation pathway in mass spectrometry.
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General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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A plausible fragmentation pathway for 1-Amino-2-phenyl-propan-2-ol in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Characterization of 1-Amino-2-phenyl-
propan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280110#spectroscopic-data-of-1-amino-2-phenyl-
propan-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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